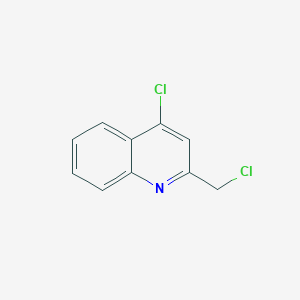

4-Chloro-2-(chloromethyl)quinoline

Übersicht

Beschreibung

4-Chloro-2-(chloromethyl)quinoline is a substituted quinoline building block used for the synthesis of various pharmaceutical and biologically active compounds . It has an empirical formula of C9H6Cl2N2 and a molecular weight of 213.06 .

Molecular Structure Analysis

The molecular structure of 4-Chloro-2-(chloromethyl)quinoline can be represented by the SMILES stringClC1=NC(CCl)=NC2=CC=CC=C12 . Chemical Reactions Analysis

While specific chemical reactions involving 4-Chloro-2-(chloromethyl)quinoline were not found in the available literature, quinazolinones and quinazolines are known to possess a wide spectrum of biological properties, including antibacterial, antifungal, anticonvulsant, anti-inflammatory, anti-HIV, anticancer, and analgesic activities .Physical And Chemical Properties Analysis

4-Chloro-2-(chloromethyl)quinoline is a solid compound . Its empirical formula is C9H6Cl2N2 and it has a molecular weight of 213.06 .Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Quinazoline and quinazolinone derivatives, which include “4-Chloro-2-(chloromethyl)quinoline”, have received significant attention due to their wide and distinct biopharmaceutical activities . They are considered noteworthy chemicals for the synthesis of diverse molecules with physiological significance and pharmacological utilization . They have shown potential in various areas such as sedative hypnotics, antibacterial, anti-inflammatory, analgesic, antipsychotic, antifungal, antimalarial, anticonvulsant, anti-Parkinsonism, cancer, and other activities .

Antimicrobial Agents

Quinoline-based compounds, including “4-Chloro-2-(chloromethyl)quinoline”, have shown potential as antimicrobial agents . They have been found to exhibit moderate inhibitory activities against both Gram-positive and negative bacteria . Certain derivatives have shown excellent antifungal inhibition .

Drug Discovery

The derivatives of “4-Chloro-2-(chloromethyl)quinoline” have been used in drug discovery and optimization, one of the most significant targets in medicinal chemistry . They have been used in the synthesis of diverse molecules with physiological significance and pharmacological utilization .

Synthesis of Novel Molecules

“4-Chloro-2-(chloromethyl)quinoline” has been used in the synthesis of a new type of halomethylquinoline building block . It has been used in the reaction with salicylaldehydes or phenols to make a range of structurally novel and intriguing 2,4-bis (benzofuran-2-yl)quinoline- and 2,4-bis (aroxymethyl)quinoline-3-carboxylic acids .

Fluorescent Probes

A quinoline-based C3-symmetric fluorescent probe has been developed using "4-Chloro-2-(chloromethyl)quinoline" . This probe can selectively detect Zn2+ without the interference of Cd2+ via significant enhancement in emission intensity .

Material Science

“4-Chloro-2-(chloromethyl)quinoline” has potential applications in material science . It can be used in the synthesis of various materials with unique properties .

Safety and Hazards

While specific safety and hazard information for 4-Chloro-2-(chloromethyl)quinoline was not found in the available literature, similar compounds are considered hazardous according to the 2012 OSHA Hazard Communication Standard . They may cause acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and skin sensitization .

Zukünftige Richtungen

The future directions for research on 4-Chloro-2-(chloromethyl)quinoline and similar compounds likely involve further exploration of their wide range of biological properties, including their antibacterial, antifungal, anticonvulsant, anti-inflammatory, anti-HIV, anticancer, and analgesic activities . The development of new synthesis methods and the investigation of their mechanisms of action will also be important areas of future research.

Eigenschaften

IUPAC Name |

4-chloro-2-(chloromethyl)quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7Cl2N/c11-6-7-5-9(12)8-3-1-2-4-10(8)13-7/h1-5H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEDVIIYPOFMZRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=N2)CCl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40623737 | |

| Record name | 4-Chloro-2-(chloromethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40623737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

303224-88-6 | |

| Record name | 4-Chloro-2-(chloromethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40623737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

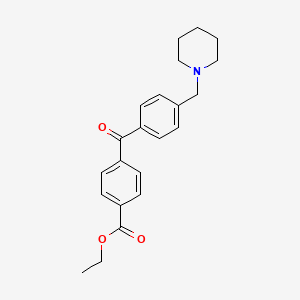

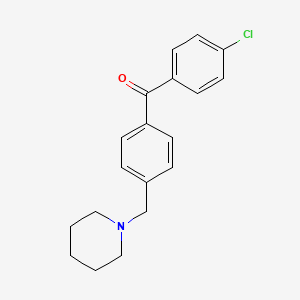

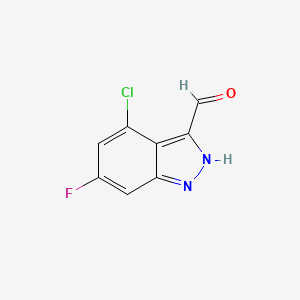

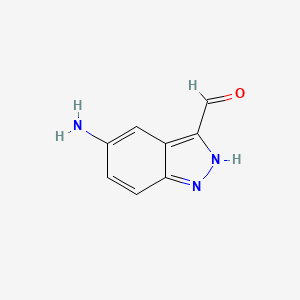

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Cyano-4'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone](/img/structure/B1613666.png)

![2-Carboethoxy-4'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone](/img/structure/B1613667.png)

![4-Methoxy-1H-pyrrolo[3,2-c]pyridin-2(3H)-one](/img/structure/B1613677.png)

![3-Iodo-4-methyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1613678.png)

![7-Bromo-4-chloro-3-iodo-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1613680.png)